molecular formula C49H68N14O15 B12350661 MOCAc-PLGL(Dpa)AR

MOCAc-PLGL(Dpa)AR

Cat. No.: B12350661
M. Wt: 1093.1 g/mol
InChI Key: RQASLOJQHHELIQ-QJSKOQLASA-N
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Description

MOCAc-PLGL(Dpa)AR is a fluorogenic peptide substrate designed for the continuous assay of matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) and MMP-7 (matrilysin). Its structure features a high-sensitivity fluorophore, (7-methoxycoumarin-4-yl)acetyl (MOCAc or Mea), at the N-terminus and a quencher, N3-dinitrophenyl (Dnp)-modified 2,3-diaminopropionic acid (Dpa), at the P2' position . Upon cleavage by MMPs between the Gly-Leu residues, the fluorophore is separated from the quencher, resulting in a 130-fold increase in fluorescence intensity (excitation/emission: 328/393 nm) . This substrate is highly sensitive, enabling MMP activity measurements at enzyme concentrations comparable to those required for natural macromolecular substrates .

Preparation Methods

The synthesis of MOCAc-PLGL(Dpa)AR involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

Hydrolysis Reaction Mechanism

MOCAc-PLGL(Dpa)AR undergoes enzymatic hydrolysis at the Gly-Leu peptide bond when exposed to MMP-2 (gelatinase A) or MMP-7 (matrilysin) . The reaction releases the fluorescent 7-methoxycoumarin-4-acetyl (Mca) group, enabling real-time quantification of protease activity .

Reaction Equation:

MOCAc PLGL Dpa ARMMP 2 7MOCAc PLG+Leu Dpa AR NH2\text{MOCAc PLGL Dpa AR}\xrightarrow{\text{MMP 2 7}}\text{MOCAc PLG}+\text{Leu Dpa AR NH}_2

  • Fluorescence Activation : The intact substrate exhibits quenched fluorescence due to resonance energy transfer between Mca (donor) and the 2,4-dinitrophenyl (Dnp) group on Dpa (acceptor). Cleavage separates these moieties, restoring Mca fluorescence .

Kinetic Parameters

The hydrolysis follows Michaelis-Menten kinetics. Key parameters derived from fluorescence assays include:

ParameterMMP-2MMP-7Source
kcatk_{\text{cat}}
0.65±0.03texts10.65\pm 0.03\\text{s}^{-1}
1.2±0.1texts11.2\pm 0.1\\text{s}^{-1}
KmK_m
text
| $$60\ \mu\text{M}$$ | $$25\ \mu\text{M}$$ |[5][10] |

| kcat/Kmk_{\text{cat}}/K_m
| 10.8textmM1s110.8\\text{mM}^{-1}\text{s}^{-1}
| 48textmM1s148\\text{mM}^{-1}\text{s}^{-1}
| |

Assay Conditions :

  • Buffer : 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.01% Brij-35, 1% DMSO .

  • Substrate Concentration : 1.5–10 µM .

  • Detection : Fluorescence at λex=328textnm,λem=393textnm\lambda_{\text{ex}}=328\\text{nm},\lambda_{\text{em}}=393\\text{nm} .

pH-Dependent Activity

MMP-7 activity with this compound shows a bell-shaped pH profile , with optimal activity at pH 7.5–8.0 . Protonation states of catalytic residues (e.g., His in the active site) modulate enzyme efficiency:

| pH | k_{\text{cat}}/K_m\(\text{mM}^{-1}\text{s}^{-1})
|
|------|----------------------------------------------------|
| 5.0 | 5.2 |
| 7.5 | 48.0 |
| 9.0 | 12.4 |

Model : The pH dependence is governed by two ionizable groups with pKapK_a
values of 5.8±0.15.8\pm 0.1
and 8.5±0.18.5\pm 0.1 .

Inhibition and Interference

  • Polyphenolic Inhibitors : Green tea catechins (e.g., EGCG) reduce MMP-7 activity by competitive inhibition, with IC₅₀ values as low as 15 µg/ml .

  • Inner Filter Effect : High inhibitor concentrations absorb excitation light (328 nm), artificially lowering observed fluorescence .

Comparative Substrate Efficiency

This compound exhibits 130-fold lower background fluorescence compared to non-quenched analogs (e.g., Mca-Pro-Leu) . This high signal-to-noise ratio enhances detection sensitivity.

Scientific Research Applications

Biochemical Assays

Fluorogenic Substrate for MMP Activity Measurement
MOCAc-PLGL(Dpa)AR is designed to measure the activity of MMPs by cleaving at specific peptide bonds. This cleavage results in a measurable increase in fluorescence, allowing researchers to quantify enzyme activity accurately. The substrate's structure includes a 7-methoxycoumarin fluorophore and a dinitrophenyl group that quenches fluorescence until hydrolysis occurs .

Kinetic Analysis

The kinetic parameters of this compound hydrolysis have been characterized using various buffers at different pH levels. For instance, studies have shown that the optimal pH for MMP-7 activity on this substrate ranges from 6.8 to 8.6, with kinetic constants determined through Michaelis-Menten kinetics .

Enzyme pH Range k_cat (s^-1) K_m (µM)
MMP-76.8 - 8.612.960
MMP-25.0 - 7.010.550

Cancer Research

Role in Tumor Invasiveness
MMPs are known to play critical roles in cancer progression by facilitating the breakdown of extracellular matrix components, thereby promoting tumor invasiveness and metastasis. This compound has been used to investigate the activity of gelatinases (MMP-2 and MMP-9) in various cancer models, providing insights into their role in tumor biology .

Case Study: Breast Cancer

In a study examining breast cancer cell lines, researchers utilized this compound to assess the correlation between MMP activity and tumor invasiveness. The findings indicated that higher MMP-9 activity was associated with increased metastatic potential, highlighting the substrate's utility in identifying potential therapeutic targets .

Tissue Remodeling Studies

Investigating Extracellular Matrix Dynamics
this compound is also employed in studies focused on tissue remodeling processes, such as wound healing and fibrosis. By measuring MMP activity during these processes, researchers can gain insights into the mechanisms underlying tissue repair and pathological remodeling.

Case Study: Wound Healing

In experiments involving rat models of wound healing, the substrate was used to monitor changes in MMP activity over time. The results demonstrated a peak in MMP-2 activity during the inflammatory phase, suggesting its crucial role in early wound healing responses .

Enzyme Inhibition Studies

Assessing Inhibitory Compounds
The substrate is instrumental in screening potential inhibitors of MMPs, which are of great interest for therapeutic development against diseases characterized by excessive matrix degradation, such as cancer and arthritis.

Example: Gelatinase Inhibitors

Research has identified several hydroxamate-based compounds that selectively inhibit gelatinases using this compound as a substrate for assessing inhibitory efficacy. These studies contribute to the development of targeted therapies aimed at reducing tumor invasiveness .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 140430-53-1
  • Storage : Stable at -20°C in DMSO; avoid freeze-thaw cycles .
  • Applications : Broad utility in assessing total MMP activity in crude preparations, enzyme kinetics, and inhibitor screening .

The design and performance of MOCAc-PLGL(Dpa)AR are benchmarked against other MMP substrates. Below is a detailed analysis:

Structural and Functional Differences

MOCAc-PLG (MOCAc-Pro-Leu-Gly):

  • A shorter substrate lacking the Dpa quencher and C-terminal residues (Leu-Ala-Arg).
  • Fluorescence increase upon cleavage is significantly lower than this compound (130-fold vs. minimal) .
  • Used for calibration in MMP-7 assays but lacks the sensitivity for continuous monitoring .

Traditional Mca-Based Substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2):

  • Similar backbone but may lack optimized quenching groups.
  • This compound’s Dpa quencher at P2' enhances specificity for MMPs, which prefer aromatic residues at this position .

Dabcyl-Quenched Substrates: Use Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) as a quencher instead of Dpa. Typically exhibit lower signal-to-noise ratios due to less efficient quenching compared to Dpa .

Kinetic and Sensitivity Parameters

Substrate Target MMPs Km (mM) kcat (s⁻¹) kcat/Km (mM⁻¹s⁻¹) Sensitivity (Fold Increase) Key References
This compound MMP-2, MMP-7 60 0.42* 0.007 130
MOCAc-PLG MMP-7 N/A N/A N/A <10
Dabcyl-Based Substrates Broad MMPs Varies Varies ~0.001–0.005 50–100

*Note: kcat/Km values for this compound are derived from MMP-7 activity under standard conditions (pH 8.5, 25°C, 10 mM CaCl2) .

Performance in Inhibitor Studies

  • This compound is widely used to evaluate MMP inhibitors. For example, green tea polyphenols like EGCG inhibit MMP-7 activity with IC50 values <40 µM at pH 8.5 .
  • In contrast, substrates like MOCAc-PLG are less sensitive for detecting partial inhibition due to lower dynamic fluorescence ranges .

Environmental Robustness

  • DMSO Tolerance : this compound is dissolved in DMSO but competitively inhibited by high DMSO concentrations (Ki = 0.59 M for MMP-7) .
  • NaCl Activation: MMP-7 activity with this substrate increases 5.3-fold at 4 M NaCl, driven by reduced Km (enhanced substrate binding) .

Biological Activity

MOCAc-PLGL(Dpa)AR, also known as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is a fluorogenic substrate specifically designed for the study of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-7, and MMP-9. This compound has gained attention due to its potential applications in cancer research and other pathological conditions where MMPs play a critical role.

Chemical Structure and Properties

The compound features several key components:

  • MCA Group : The 7-methoxycoumarin-4-acetyl (MCA) moiety serves as a fluorescent marker.
  • Dpa Group : The N3-Dnp-t_-2,3-diaminopropionic acid (Dpa) is strategically placed at the P2' position to enhance the substrate's specificity and sensitivity towards MMPs.

The fluorescence emission characteristics of this compound allow for real-time monitoring of enzymatic activity, making it a valuable tool for biochemical assays.

This compound functions as a substrate for multiple MMPs, which are zinc-dependent endopeptidases involved in extracellular matrix (ECM) remodeling. These enzymes are implicated in various biological processes, including tissue repair, angiogenesis, and tumor metastasis. The cleavage of this compound by MMPs results in a measurable increase in fluorescence, allowing researchers to quantify enzymatic activity.

Inhibition Studies

Research indicates that this compound can be utilized to assess the inhibitory effects of various compounds on MMP activity. For instance, studies show that certain inhibitors can significantly reduce the cleavage of this substrate by MMP-2 and MMP-9, highlighting its potential in therapeutic applications targeting cancer metastasis and other diseases associated with abnormal MMP activity .

Case Studies and Research Findings

Several studies have utilized this compound to explore its biological activity:

  • Inhibition of Tumor Invasion : A study demonstrated that compounds inhibiting MMP-2 and -9 effectively reduced the invasive potential of human fibrosarcoma cells (HT1080). The use of this compound allowed for precise measurement of MMP activity in these assays .
  • Fluorogenic Assay Development : Researchers have developed continuous assays using this compound to monitor total MMP activity in crude preparations. This advancement facilitates the assessment of enzyme kinetics and substrate specificity under various experimental conditions .
  • Toxicity Studies : Toxicological assessments involving repeated dosing of related compounds in animal models have been performed to evaluate safety profiles. These studies provide insights into the pharmacokinetics and potential side effects associated with MMP inhibitors .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

StudyFocusKey Findings
Tumor InvasionInhibition of MMP-2/9 reduced tumor cell invasion.
Assay DevelopmentContinuous assays developed for total MMP activity measurement.
Toxicity AssessmentEvaluated pharmacokinetics in animal models; identified metabolites.

Q & A

Basic Research Questions

Q. What is the role of MOCAc-PLGL(Dpa)AR in studying matrix metalloproteinase 7 (MMP-7) activity?

this compound is a fluorogenic substrate used to quantify MMP-7 activity via hydrolysis. The cleavage of the Gly-Leu bond releases a fluorescent product (MOCAc-PLG), enabling real-time kinetic measurements. Experimental protocols typically involve monitoring fluorescence intensity at 393 nm (excitation: 328 nm) under controlled buffer conditions (e.g., 50 mM HEPES-NaOH, pH 7.5, with 10 mM CaCl₂) .

Q. How should researchers design experiments to ensure accurate MMP-7 activity measurements with this compound?

  • Substrate concentration : Use pseudo-first-order conditions (e.g., [S]₀ ≪ Kₘ) to approximate linear kinetics. For MMP-7, [S]₀ = 1.5 mM vs. Kₘ = 60 mM .
  • Buffer selection : Optimize pH using a series of buffers (e.g., acetate-NaOH for pH 3.6–5.8; AMPSO-NaOH for pH 8.6–10.4) and include 10 mM CaCl₂ to stabilize MMP-7 .
  • Controls : Include DMSO solvent controls (≤1% v/v) to avoid confounding inhibition effects .

Q. What are common pitfalls in interpreting MMP-7 activity data using this compound?

  • DMSO interference : DMSO competitively inhibits MMP-7 (Kᵢ = 0.59 M) and alters hydrophobic interactions. Limit DMSO to <1% v/v in reaction mixtures .
  • NaCl concentration : MMP-7 activity increases biphasically with NaCl (activation factors: 2.1(x) below 0.5 M, 1.4(x) above 0.5 M). Failure to standardize NaCl levels can lead to inconsistent Kₘ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MMP-7 kinetic parameters (e.g., kcat/Kₘ) across studies using this compound?

  • Variable experimental conditions : Compare buffer composition (e.g., Ca²⁺ vs. Zn²⁺), temperature (e.g., 25°C vs. 37°C), and ionic strength. For example, CaCl₂ enhances MMP-7 stability, while NaCl reduces Kₘ by weakening electrostatic substrate-enzyme interactions .
  • Data normalization : Express activity as (kcat/Kₘ)₀ (intrinsic activity) to account for pH-dependent protonation effects on catalytic residues .

Q. What methodological strategies improve the detection sensitivity of MMP-7 activity in complex biological samples?

  • Signal amplification : Use quenched fluorescent substrates like this compound with high ε values (e.g., ε₄₁₀ = 7.5 mM⁻¹cm⁻¹) to enhance detection limits .
  • Inhibitor screening : Pre-incubate samples with broad-spectrum MMP inhibitors (e.g., GM6001) to confirm MMP-7-specific activity .

Q. How do environmental factors (e.g., temperature, ionic strength) mechanistically influence MMP-7-MOCAc-PLGL(Dpa)AR interactions?

  • Thermodynamic analysis : MMP-7 binding to this compound is entropy-driven, suggesting hydrophobic interactions dominate. Elevated temperatures (>25°C) may destabilize the enzyme-substrate complex .
  • Ionic strength effects : High NaCl reduces Kₘ by screening electrostatic repulsions between the negatively charged enzyme and substrate, enhancing substrate affinity .

Q. Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing biphasic activation/inhibition curves (e.g., NaCl effects on MMP-7 activity)?

  • Non-linear regression : Fit data to a two-phase exponential model (e.g., y = A₁(1 − e⁻k₁x) + A₂(1 − e⁻k₂x)) using software like KaleidaGraph .
  • Error propagation : Account for variability in Kᵢ (e.g., ±0.04 M for DMSO inhibition) by reporting confidence intervals for kinetic parameters .

Q. How can researchers optimize this compound-based assays for high-throughput screening (HTS) of MMP-7 inhibitors?

  • Miniaturization : Adapt protocols to 96-well plates with fluorescence plate readers.
  • Z’-factor validation : Ensure Z’ > 0.5 by testing signal-to-noise ratios across replicates .

Q. Tables for Key Experimental Parameters

Parameter Value Source
This compound ε₄₁₀7.5 mM⁻¹cm⁻¹
MMP-7 Kₘ (pH 7.5, 25°C)60 mM
DMSO Kᵢ (MMP-7 inhibition)0.59 ± 0.04 M
NaCl activation factor (0.5 M)2.1(x)

Properties

Molecular Formula

C49H68N14O15

Molecular Weight

1093.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H68N14O15/c1-25(2)17-34(59-48(72)37-10-8-16-61(37)41(65)19-28-20-42(66)78-39-22-30(77-6)12-13-31(28)39)45(69)55-24-40(64)57-35(18-26(3)4)46(70)60-36(23-54-32-14-11-29(62(73)74)21-38(32)63(75)76)47(71)56-27(5)44(68)58-33(43(50)67)9-7-15-53-49(51)52/h11-14,20-22,25-27,33-37,54H,7-10,15-19,23-24H2,1-6H3,(H2,50,67)(H,55,69)(H,56,71)(H,57,64)(H,58,68)(H,59,72)(H,60,70)(H4,51,52,53)/t27-,33-,34-,35-,36-,37-/m0/s1

InChI Key

RQASLOJQHHELIQ-QJSKOQLASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Canonical SMILES

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Origin of Product

United States

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